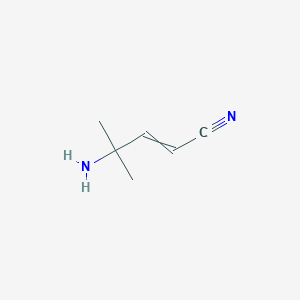
4-Amino-4-methylpent-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4-methyl-2-pentenenitrile is an organic compound with the molecular formula C6H10N2 It is a nitrile derivative with an amino group and a methyl group attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-4-methyl-2-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentenenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4-methyl-2-pentenenitrile may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity 4-Amino-4-methyl-2-pentenenitrile suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4-methyl-2-pentenenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-amino-4-methylpentane.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used to achieve the reduction of the nitrile group.
Substitution: Substitution reactions often involve halogenating agents or electrophiles that react with the amino group under controlled conditions.
Major Products Formed
Oxidation: Oximes and nitrile oxides.
Reduction: 4-Amino-4-methylpentane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-methyl-2-pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-4-methyl-2-pentenenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can undergo electrophilic addition. These interactions enable the compound to participate in a wide range of chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-pentenenitrile: Similar in structure but lacks the amino group.
4-Amino-2-pentenenitrile: Similar but with a different substitution pattern on the pentene backbone.
Uniqueness
4-Amino-4-methyl-2-pentenenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule
Eigenschaften
Molekularformel |
C6H10N2 |
|---|---|
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
4-amino-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(2,8)4-3-5-7/h3-4H,8H2,1-2H3 |
InChI-Schlüssel |
OTUPSZYUYMWPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


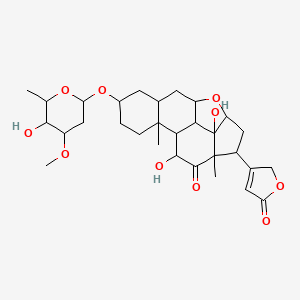

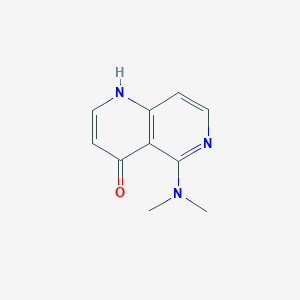
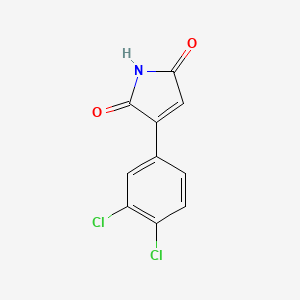
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
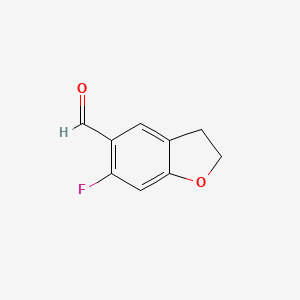
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
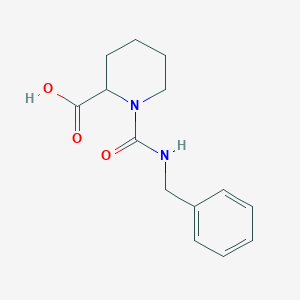
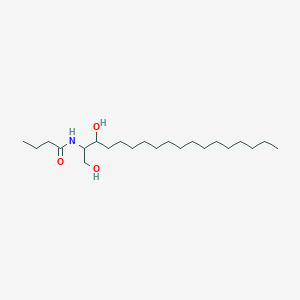

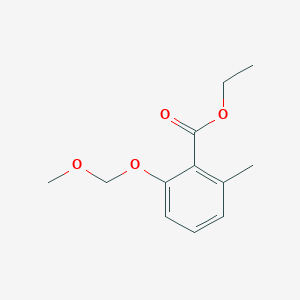
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
